3-Aminohexahydro-2(1h)-azocinone
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Description
3-Aminohexahydro-2(1h)-azocinone, also known as (S)-3-Amino-2-azepanone, is a chemical compound with the molecular formula C6H12N2O and a molecular weight of 128.17 . It is derived from L-lysine and is a L-lysine derivative and a 2-aminohexano-6-lactam . It is used as an intermediate in the synthesis of bengamide E analogs and capuramycin and its analogs as antibacterial agents .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a hexahydro-2-azepinone ring with an amino group attached . The physicochemical properties of this structure can play a crucial role in determining its biological activity .Physical And Chemical Properties Analysis
This compound is a yellow thick oil to semi-solid substance . It has a melting point of 97-101 °C and a predicted boiling point of 315.1±35.0 °C . Its density is predicted to be 1.031±0.06 g/cm3 . It is slightly soluble in aqueous acid, DMSO, and methanol .Safety and Hazards
3-Aminohexahydro-2(1h)-azocinone is classified as a potentially hazardous substance. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Future Directions
properties
CAS RN |
40033-49-6 |
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Molecular Formula |
C7H14N2O |
Molecular Weight |
142.2 g/mol |
IUPAC Name |
3-aminoazocan-2-one |
InChI |
InChI=1S/C7H14N2O/c8-6-4-2-1-3-5-9-7(6)10/h6H,1-5,8H2,(H,9,10) |
InChI Key |
LOSWDTIJHBEXRQ-UHFFFAOYSA-N |
SMILES |
C1CCC(C(=O)NCC1)N |
Canonical SMILES |
C1CCC(C(=O)NCC1)N |
Origin of Product |
United States |
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